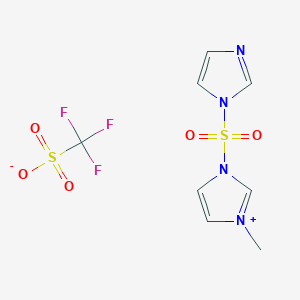

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate

Vue d'ensemble

Description

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate is a compound of significant interest in the field of organic chemistry. It is known for its unique structural features and reactivity, making it a valuable reagent in various chemical processes. The compound consists of an imidazole ring substituted with a sulfonyl group and a methyl group, and it is paired with a triflate anion.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate typically involves the reaction of imidazole with sulfonyl chloride in the presence of a base, followed by methylation of the resulting sulfonyl imidazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl imidazole derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions include various sulfonyl imidazole derivatives, sulfides, and thiols, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of imidazole with sulfonyl chloride, followed by methylation. The compound exhibits various chemical reactions, such as oxidation, reduction, and substitution, making it versatile in organic synthesis.

Organic Synthesis

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate is utilized as a reagent in organic synthesis. Its ability to form sulfonyl imidazole derivatives is particularly valuable.

Key Reactions:

- Oxidation : Converts to sulfonyl imidazole derivatives.

- Reduction : Changes the sulfonyl group to sulfide or thiol.

- Substitution : Facilitates nucleophilic substitution at the sulfonyl group.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfonyl imidazoles |

| Reduction | Sodium borohydride | Sulfides, thiols |

| Substitution | Amines, thiols | Various derivatives |

Biological Research

In biological contexts, this compound serves as a probe for studying enzyme mechanisms and biological pathways involving sulfonyl groups. Its interactions with enzymes can provide insights into catalytic mechanisms and protein functions.

Case Study Example :

A study explored the role of sulfonyl imidazole derivatives in inhibiting specific enzymes, demonstrating their potential as therapeutic agents in drug design.

Industrial Applications

In the industrial sector, this compound is employed as a catalyst in various chemical processes. Its stability under different conditions makes it suitable for large-scale production of specialty chemicals.

| Application Area | Description |

|---|---|

| Catalysis | Used in reactions requiring strong electrophiles or nucleophiles |

| Specialty Chemicals | Integral in producing compounds with sulfonyl groups |

Mécanisme D'action

The mechanism of action of 3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfonyl group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The imidazole ring can also interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Imidazole-1-sulfonyl azide: A related compound used as a diazo transfer reagent.

Imidazole-1-sulfonyl chloride: Another sulfonyl imidazole derivative used in organic synthesis.

1-Methylimidazole: A simpler imidazole derivative used in various chemical reactions.

Uniqueness

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate is unique due to its combination of a sulfonyl group and a triflate anion, which imparts distinct reactivity and stability. This makes it particularly useful in reactions requiring strong electrophiles or nucleophiles and in applications where stability under various conditions is essential .

Activité Biologique

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 362.3 g/mol

- CAS Number : 489471-57-0

- IUPAC Name : 1-imidazol-1-ylsulfonyl-3-methylimidazol-3-ium; trifluoromethanesulfonate

The compound features an imidazole ring substituted with a sulfonyl group and a methyl group, paired with a triflate anion, which enhances its reactivity and stability in various biological contexts .

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonyl group can act as a nucleophile or electrophile, participating in nucleophilic substitution reactions. The imidazole ring's ability to coordinate with metal ions and interact with proteins makes it a valuable scaffold for drug design .

Biological Activities

Research has indicated that imidazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Imidazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that they can inhibit the growth of various pathogens by disrupting cellular processes .

- Anticancer Potential : Compounds containing imidazole rings have been explored for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the activation of specific signaling pathways .

- Neuroprotective Effects : There is emerging evidence that imidazole derivatives can protect against neurodegenerative diseases by enhancing cellular stress responses. For instance, studies involving C. elegans models have shown that certain imidazolium salts can ameliorate proteotoxic stress associated with Alzheimer's disease .

Research Findings and Case Studies

Several studies have explored the biological activity of imidazole derivatives, contributing to our understanding of their potential therapeutic applications:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects against neurodegeneration in model organisms |

Case Study: Neuroprotective Effects in C. elegans

A study investigated the effects of imidazolium salts on C. elegans models expressing proteins linked to Alzheimer's disease. The findings revealed that these compounds activate the Heat Shock Transcription Factor (HSF-1), leading to enhanced resistance against oxidative stress and delaying age-related locomotion decline. This suggests that similar compounds could be developed as therapeutic agents for neurodegenerative diseases .

Propriétés

IUPAC Name |

1-imidazol-1-ylsulfonyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N4O2S.CHF3O3S/c1-9-4-5-11(7-9)14(12,13)10-3-2-8-6-10;2-1(3,4)8(5,6)7/h2-7H,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPFDMGMNSMOMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)S(=O)(=O)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471215 | |

| Record name | 3-(IMIDAZOLE-1-SULFONYL)-1-METHYL-3H-IMIDAZOL-1-IUM TRIFLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489471-57-0 | |

| Record name | 3-(IMIDAZOLE-1-SULFONYL)-1-METHYL-3H-IMIDAZOL-1-IUM TRIFLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.